Cyclododecanone, 2-ethenyl-

Description

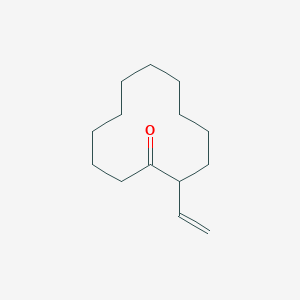

Cyclododecanone, 2-ethenyl- is a macrocyclic ketone derivative featuring a vinyl (ethenyl) group at the 2-position of the cyclododecanone ring. Cyclododecanone itself (C₁₂H₂₂O, MW 182.3 g/mol) is a critical intermediate in macrocycle synthesis, particularly for fragrances, polymers, and bioactive molecules .

Properties

CAS No. |

37609-23-7 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

2-ethenylcyclododecan-1-one |

InChI |

InChI=1S/C14H24O/c1-2-13-11-9-7-5-3-4-6-8-10-12-14(13)15/h2,13H,1,3-12H2 |

InChI Key |

GUFOTKJEMWKLRE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCCCCCCCC1=O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Perfumery

Cyclododecanone derivatives are primarily used in the fragrance industry:

- Musk Fragrances : 2-vinylcyclododecanone is classified as a synthetic musk and is utilized in formulating perfumes due to its pleasant odor profile. It serves as a key ingredient in many commercial fragrances, providing depth and longevity to scent formulations .

- Fragrance Modulation : The compound can be modified to produce various olfactory characteristics, making it valuable for creating unique scent profiles in personal care products .

Case Study 1: Synthesis Optimization

Research has demonstrated that optimizing the conditions for synthesizing 2-vinylcyclododecanone significantly increases yield while reducing by-products. A study showed that using specific catalysts during the isomerization process improved yields from approximately 50% to over 90% under controlled temperature conditions (200°C - 250°C)【1】.

Case Study 2: Application in Novel Fragrance Development

A recent project focused on developing new musk fragrances incorporating 2-vinylcyclododecanone derivatives. By modifying the molecular structure through various synthetic pathways, researchers were able to create fragrances that not only mimic natural musk but also offer enhanced stability and lower allergenic potential compared to traditional musks【1】【4】.

Chemical Properties and Reactivity

Cyclododecanone exhibits typical ketonic reactivity, allowing it to participate in various chemical reactions:

- Nucleophilic Additions : The carbonyl group in cyclododecanone can undergo nucleophilic addition reactions, leading to alcohols or other functional groups depending on the nucleophile used【4】.

- Reduction Reactions : Cyclododecanone can be reduced to cyclododecanol using reducing agents such as lithium aluminum hydride or sodium borohydride, which can further be utilized in synthesizing complex organic molecules【4】【6】.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | Key Physicochemical Traits |

|---|---|---|---|

| Cyclododecanone | 182.3 | Ketone (C=O) | Low water solubility; mp ~60–65°C |

| Cyclododecanone, 2-ethenyl- | 194.3 (estimated) | Ethenyl (CH₂=CH-) | Higher hydrophobicity; reactive π-bond |

| 2-Oxocyclododecylsulfonamide | ~300–350 | Sulfonamide | Polar, bioactive functionality |

| Lauryl lactam | 197.3 | Lactam ring | High thermal stability; mp ~153°C |

Key Observations :

- The ethenyl group increases molecular weight marginally but significantly alters electronic properties, enhancing susceptibility to electrophilic addition compared to the parent ketone .

- Unlike 2-oxocyclododecylsulfonamides, which exhibit polar sulfonamide groups for fungicidal activity , the ethenyl derivative’s nonpolar nature may favor polymer precursor applications.

Biodegradation and Environmental Impact

Cyclododecanone monooxygenases in Rhodococcus ruber degrade cyclododecanone to dodecanedioic acid (DDDA) but show low activity toward smaller ketones (C₆–C₁₀) . The 2-ethenyl group may hinder enzymatic recognition due to steric effects, increasing environmental persistence. Cyclododecanone itself is classified as toxic to aquatic life (H401, H411) , suggesting similar precautions for its derivatives.

Research Findings and Challenges

Conformational Dynamics

Industrial Relevance

- BASF discontinued cyclododecanone production in 2024, signaling market shifts toward sustainable alternatives .

- Green synthesis methods, such as hypochlorous acid-mediated oxidation of cyclododecanol or heteropolyacid-catalyzed routes , may extend to 2-ethenyl derivatives.

Preparation Methods

Isomerization of Epoxycyclododecane

The process involves catalyzing the isomerization of ECD using lithium bromide (LiBr) or lithium iodide (LiI). Key parameters include:

-

Catalyst selection : LiI demonstrates higher reaction rates and selectivity compared to LiBr.

-

Impurity control : Hydroxyl group-containing impurities (e.g., cyclododecanol, CDOL) must be limited to ≤5 mol% to prevent rate inhibition.

-

Reaction conditions : Temperatures of 70–200°C under inert gas atmospheres achieve near-quantitative conversion (99% selectivity).

Table 1: Isomerization Performance Under Varied Conditions

| Catalyst | Temp (°C) | CDOL Content (mol%) | Selectivity to CDON (%) |

|---|---|---|---|

| LiI | 150 | ≤1 | 99 |

| LiBr | 150 | ≤1 | 95 |

| LiI | 70 | ≤1 | 99 |

The epoxycyclododecane precursor is synthesized via hydrogenation of epoxycyclododecadiene (ECDD) using platinum-supported catalysts. Distillation is critical to isolate high-purity ECD, as residual ECDD or CDOL complicates downstream steps.

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Grignard | 70–80 | 85 | Over-addition at ketone |

| Wittig | 85–90 | 92 | Phosphine oxide removal |

Purification and Characterization

Distillation Techniques

Cyclododecanone, 2-ethenyl-’s high molecular weight (208.34 g/mol) and boiling point necessitate fractional distillation under reduced pressure (e.g., 0.1 mmHg at 150°C). Impurities such as unreacted ECD or CDOL are removed via iterative distillation.

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

-

¹³C NMR : Peaks at δ 208 ppm (ketone carbon) and δ 115–125 ppm (ethenyl carbons).

Industrial-Scale Challenges

Catalyst Recycling

Lithium iodide catalysts are hygroscopic and require anhydrous conditions, complicating large-scale reuse. Proposed solutions include immobilizing LiI on silica supports.

By-product Management

The Grignard method generates magnesium salts, necessitating aqueous waste treatment. In contrast, Wittig by-products (e.g., triphenylphosphine oxide) are removed via recrystallization.

Emerging Methodologies

Q & A

Q. What are the optimal methods for synthesizing 2-ethenylcyclododecanone, and how can reaction yields be maximized?

The oxidation of secondary alcohols like cyclododecanol to ketones (e.g., cyclododecanone) is a foundational method. For 2-ethenylcyclododecanone, hypochlorous acid (HOCl) is a common oxidizing agent. Key variables include reaction temperature (maintained at 40–60°C), stoichiometric ratios (1:1.2 alcohol-to-oxidizer), and purification via crystallization in methanol . Yield optimization requires minimizing crystal loss during transfer and avoiding excess solvent, which can dissolve the product. A reported 97.4% yield was achieved under controlled conditions, validated by melting point analysis (experimental: 57°C vs. literature: 60°C) and IR spectroscopy .

Q. How should researchers handle 2-ethenylcyclododecanone safely in laboratory settings?

Follow SDS guidelines:

- Use chemical-resistant gloves (nitrile or neoprene) and lab coats to prevent skin contact .

- Ensure ventilation (fume hoods) to avoid inhalation .

- Avoid environmental release; collect spills using absorbent materials and dispose as hazardous waste .

- Store in sealed containers away from oxidizers and aqueous environments due to its aquatic toxicity (Category 3 hazard) .

Q. What analytical techniques are essential for characterizing 2-ethenylcyclododecanone purity and structure?

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1,714 cm⁻¹ and vinyl (C=C) groups at ~1,650 cm⁻¹ .

- Melting Point Analysis : Compare experimental values (e.g., 57°C) to literature data to assess purity .

- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to resolve substitution patterns on the cyclododecane ring .

Advanced Research Questions

Q. What factors influence the stereoselective reduction of 2-ethenylcyclododecanone, and how can trans-1,2-disubstituted products be favored?

Reduction selectivity depends on:

- Reducing Agents : NaBH₄ favors equatorial attack, while bulky reagents like LiAlH(t-Bu)₃ enhance axial selectivity .

- Temperature : Lower temperatures (0–10°C) stabilize transition states, favoring trans-1,2-disubstituted cyclododecanes .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity. Confirm outcomes via X-ray crystallography or NOESY NMR .

Q. How do microbial systems interact with 2-ethenylcyclododecanone, and what metabolic pathways are involved?

Certain Pseudomonas strains metabolize cyclododecanone via Baeyer-Villiger monooxygenases (BVMOs), converting it to lauryl lactone (detected at 1,741 cm⁻¹ via FT-IR) . Gene knockout studies in Pseudomonas HI-70MB showed β-galactosidase activity increased 50-fold when exposed to cyclododecanone, indicating substrate-induced enzyme expression . For lab studies, use GC-MS to track lactone formation and compare retention times to synthetic standards .

Q. How can researchers resolve contradictions in spectroscopic data during oxidation or reduction reactions?

Contradictions often arise from:

- Impurities : Use column chromatography or recrystallization to isolate intermediates.

- Isomeric Byproducts : Employ chiral HPLC or capillary electrophoresis to separate enantiomers .

- Overlapping Peaks in NMR : Apply 2D techniques (HSQC, COSY) to assign signals unambiguously . For example, unexpected IR peaks at 1,650–1,700 cm⁻¹ may indicate unreacted starting material; cross-validate with GC-MS .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing yield variability in multi-step syntheses?

- Error Propagation : Calculate cumulative uncertainty from each step (e.g., weighing, volume measurements) using Gaussian error propagation .

- ANOVA : Compare yields across reaction conditions (e.g., temperature, catalyst loading) to identify significant variables .

- Regression Models : Optimize parameters (e.g., solvent ratio vs. yield) via response surface methodology (RSM) .

Q. How can computational chemistry aid in predicting reaction pathways for 2-ethenylcyclododecanone derivatives?

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic additions (e.g., epoxidation of the ethenyl group) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like GROMACS . Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.